molecular formula C21H14ClNO3 B356269 (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 620549-47-5

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No. B356269
CAS RN: 620549-47-5
M. Wt: 363.8g/mol
InChI Key: GKZJOLULEGFDEY-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It is also believed to exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of cancer cells. Additionally, it has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one for lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and has shown promising results in various scientific research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the scientific research of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for further studies to investigate its potential as an anti-inflammatory agent, particularly in animal models.

Synthesis Methods

The synthesis of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves a multistep process that includes the reaction of 2-chlorobenzyl alcohol with pyridine-4-carboxaldehyde, followed by the reaction of the resulting product with 2-hydroxybenzaldehyde. The final product is obtained by cyclization of the intermediate compound with the help of a suitable catalyst.

Scientific Research Applications

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent, where it has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-18-4-2-1-3-15(18)13-25-16-5-6-17-19(12-16)26-20(21(17)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZJOLULEGFDEY-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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